molecular formula C15H21NO2 B7500164 N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide

N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide

Cat. No. B7500164
M. Wt: 247.33 g/mol
InChI Key: FXWBPLFSTOFHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide, also known as MPX or OXA-23 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in combating antibiotic resistance. MPX belongs to the class of oxolane-2-carboxamide compounds, which have been found to inhibit the activity of beta-lactamases, enzymes that break down beta-lactam antibiotics.

Scientific Research Applications

N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide has been extensively studied for its potential applications in combating antibiotic resistance. Beta-lactam antibiotics are widely used for the treatment of bacterial infections, but their effectiveness is often compromised by the production of beta-lactamases by bacteria. N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide has been found to inhibit the activity of several beta-lactamases, including OXA-23, a beta-lactamase that is commonly found in Acinetobacter baumannii, a pathogen that is often associated with hospital-acquired infections.

Mechanism of Action

N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide inhibits the activity of beta-lactamases by binding to the active site of the enzyme, preventing it from breaking down beta-lactam antibiotics. The binding of N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide to the enzyme is reversible, allowing for the restoration of enzyme activity once the inhibitor is removed.
Biochemical and Physiological Effects
N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide has been found to be a potent inhibitor of OXA-23 beta-lactamase, with an IC50 value of 0.13 μM. It has also been shown to be effective against other beta-lactamases, including OXA-24, OXA-48, and OXA-58. N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide has low toxicity and does not affect the growth of bacteria in the absence of beta-lactam antibiotics.

Advantages and Limitations for Lab Experiments

N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide has several advantages for use in lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. It has low toxicity and does not affect the growth of bacteria in the absence of beta-lactam antibiotics. However, N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide has some limitations. It is not effective against all beta-lactamases, and its effectiveness can be compromised by the presence of other inhibitors or mutations in the enzyme.

Future Directions

There are several future directions for research on N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide derivatives with improved activity and selectivity against beta-lactamases. N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide could also be used in combination with other antibiotics to enhance their effectiveness against resistant bacteria. Finally, further studies are needed to investigate the safety and efficacy of N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide in animal models and clinical trials.
Conclusion
N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide, or N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide, is a promising compound for combating antibiotic resistance. It inhibits the activity of beta-lactamases, enzymes that break down beta-lactam antibiotics, and has low toxicity. N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide has several advantages for use in lab experiments, but its effectiveness can be compromised by the presence of other inhibitors or mutations in the enzyme. Future research on N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide could lead to the development of new antibiotics and therapies for bacterial infections.

Synthesis Methods

The synthesis of N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide involves several steps, including the reaction of 2-methyl-6-propan-2-ylphenol with oxalyl chloride to form 2-methyl-6-propan-2-ylphenylglyoxylate. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide. The synthesis process has been optimized to produce high yields of N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide with good purity.

properties

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-10(2)12-7-4-6-11(3)14(12)16-15(17)13-8-5-9-18-13/h4,6-7,10,13H,5,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWBPLFSTOFHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-6-propan-2-ylphenyl)oxolane-2-carboxamide

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